

An In-depth Technical Guide to 2-(Thiophen-2-yl)propanenitrile

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Compound of Interest		
Compound Name:	2-(Thiophen-2-yl)propanenitrile	
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This technical guide provides a comprehensive overview of **2-(Thiophen-2-yl)propanenitrile**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and the broader context of the biological activities of thiophene-containing molecules.

Core Compound Identifiers

2-(Thiophen-2-yl)propanenitrile is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of the nitrile group and the thiophene moiety makes it a versatile building block in organic synthesis.

Identifier	Value	
CAS Number	88701-59-1	
IUPAC Name	2-(Thiophen-2-yl)propanenitrile	
Molecular Formula	C ₇ H ₇ NS	
Molecular Weight	137.20 g/mol	
PubChem CID	10942499	
Synonyms	α-Methyl-2-thiopheneacetonitrile	



Physicochemical and Spectral Data

While extensive experimental data for **2-(Thiophen-2-yl)propanenitrile** is not widely published, the following table includes available data for the key precursor, 2-thiopheneacetonitrile, and predicted data for the target compound.

Property	2-Thiopheneacetonitrile	2-(Thiophen-2- yl)propanenitrile (Predicted)
Appearance	Dark yellow to brown liquid[1]	-
Boiling Point	115-120 °C at 22 mmHg[2]	-
Density	1.153 g/cm³ at 25 °C[1]	-
Refractive Index	n20/D 1.542 (lit.)[1]	-
Flash Point	102 °C (closed cup)[2]	-
XLogP3	1.3[1]	1.9
Monoisotopic Mass	123.01429 g/mol	137.02992 Da

Experimental Protocols

The primary route for the synthesis of **2-(Thiophen-2-yl)propanenitrile** is the α -methylation of 2-thiopheneacetonitrile. Below are detailed experimental protocols for the synthesis of the precursor and its subsequent methylation.

Synthesis of 2-Thiopheneacetonitrile from 2-(Chloromethyl)thiophene

This procedure outlines the synthesis of the starting material, 2-thiopheneacetonitrile.

Materials:

- 2-(Chloromethyl)thiophene
- Sodium cyanide (NaCN)



- Acetone
- Water
- Dichloromethane (DCM)

Procedure:

- In a reaction vessel, dissolve solid sodium cyanide in water with stirring.
- Add acetone to the sodium cyanide solution.
- Heat the mixture to 60-65 °C.
- Slowly add 2-(chloromethyl)thiophene to the heated solution over a period of one hour.
- Maintain the reaction temperature and continue stirring for an additional 3 hours.
- After the reaction is complete, cool the mixture and filter to remove any solid byproducts.
- Extract the aqueous layer with dichloromethane.
- Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude 2-thiopheneacetonitrile by vacuum distillation.

Synthesis of 2-(Thiophen-2-yl)propanenitrile via α -Methylation

This protocol is a representative procedure for the α -methylation of an arylacetonitrile, adapted for the synthesis of the target compound.

Materials:

- 2-Thiopheneacetonitrile
- Sodium amide (NaNH₂) or other strong base (e.g., LDA)



- · Liquid ammonia
- Methyl iodide (CH₃I)
- Anhydrous diethyl ether
- Ammonium chloride solution (saturated)

Procedure:

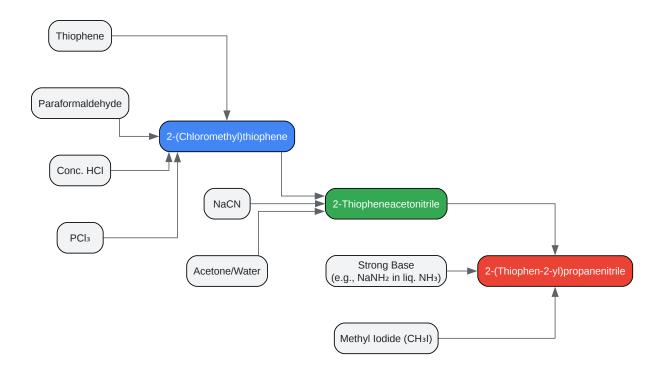
- Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dryice condenser.
- Add liquid ammonia to the flask.
- Slowly add sodium amide to the liquid ammonia with stirring until a clear solution is formed.
- Dissolve 2-thiopheneacetonitrile in anhydrous diethyl ether and add it dropwise to the sodium amide solution over 30 minutes. A dark-colored solution of the sodium salt of the nitrile will form.
- After the addition is complete, continue stirring for another hour.
- Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the reaction mixture over one hour.
- After the addition of methyl iodide, continue stirring until the blue color of the sodium amide disappears.
- Allow the ammonia to evaporate overnight.
- To the remaining residue, add water to dissolve the inorganic salts.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with a saturated ammonium chloride solution and then with water.



- Dry the organic layer over anhydrous magnesium sulfate.
- · Remove the diethyl ether by distillation.
- Purify the resulting **2-(thiophen-2-yl)propanenitrile** by vacuum distillation.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-(Thiophen-2-yl)propanenitrile** from its precursors.



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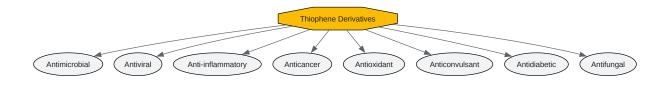
Caption: Synthesis pathway of **2-(Thiophen-2-yl)propanenitrile**.



Biological Context of Thiophene Derivatives

While specific biological activities of **2-(Thiophen-2-yl)propanenitrile** are not extensively documented, the thiophene scaffold is a well-known pharmacophore in medicinal chemistry. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The incorporation of a thiophene ring in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Many approved drugs contain a thiophene moiety, where it often serves as a bioisostere for a benzene ring.[3] The biological potential of thiophene-containing compounds is often attributed to the ability of the sulfur atom to form hydrogen bonds and engage in other non-covalent interactions with biological targets.

The following diagram illustrates the diverse range of reported biological activities for thiophene-containing compounds.



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Caption: Reported biological activities of thiophene derivatives.

Safety and Handling

The precursor, 2-thiopheneacetonitrile, is classified as harmful if swallowed and causes skin and eye irritation.[1][2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[1][2] Given the structural similarity, **2-(Thiophen-2-yl)propanenitrile** should be handled with similar precautions. It is intended for research and development purposes only. Safety data sheets for related compounds should be consulted for detailed handling and disposal information.[3][5]



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